molecular formula C29H32N2O7 B4942282 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(phenylacetyl)piperazine oxalate

1-[3-(benzyloxy)-4-methoxybenzyl]-4-(phenylacetyl)piperazine oxalate

Cat. No. B4942282
M. Wt: 520.6 g/mol
InChI Key: ORSPDRONIYCDKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(benzyloxy)-4-methoxybenzyl]-4-(phenylacetyl)piperazine oxalate, also known as BZP, is a synthetic compound that has been used as a recreational drug. However, BZP is a piperazine derivative that has been found to have a variety of biochemical and physiological effects. This paper will discuss the synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research on BZP.

Mechanism of Action

1-[3-(benzyloxy)-4-methoxybenzyl]-4-(phenylacetyl)piperazine oxalate acts on the central nervous system by increasing the release of dopamine, serotonin, and norepinephrine. This leads to an increase in the activity of these neurotransmitters, which can result in a variety of physiological and psychological effects.
Biochemical and Physiological Effects
1-[3-(benzyloxy)-4-methoxybenzyl]-4-(phenylacetyl)piperazine oxalate has been found to have a variety of biochemical and physiological effects. These include increased heart rate and blood pressure, pupil dilation, and increased body temperature. 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(phenylacetyl)piperazine oxalate has also been found to have psychoactive effects, including euphoria, increased alertness, and decreased appetite.

Advantages and Limitations for Lab Experiments

1-[3-(benzyloxy)-4-methoxybenzyl]-4-(phenylacetyl)piperazine oxalate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(phenylacetyl)piperazine oxalate has also been found to have a high affinity for dopamine and serotonin receptors, making it a useful tool for studying these neurotransmitters. However, 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(phenylacetyl)piperazine oxalate has several limitations for lab experiments. It is a controlled substance in many countries, which can make it difficult to obtain. 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(phenylacetyl)piperazine oxalate also has a short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(phenylacetyl)piperazine oxalate. One area of research could focus on the potential therapeutic uses of 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(phenylacetyl)piperazine oxalate for neurological disorders. Another area of research could focus on the long-term effects of 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(phenylacetyl)piperazine oxalate use, as well as the potential for addiction and abuse. Additionally, research could focus on the development of new compounds that have similar effects to 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(phenylacetyl)piperazine oxalate but with fewer side effects. Overall, 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(phenylacetyl)piperazine oxalate has the potential to be a valuable tool for scientific research, but further research is needed to fully understand its effects.

Synthesis Methods

1-[3-(benzyloxy)-4-methoxybenzyl]-4-(phenylacetyl)piperazine oxalate can be synthesized through a multi-step process that involves the reaction of piperazine with benzyl chloride, followed by the reaction of the resulting compound with 3-(benzyloxy)-4-methoxybenzaldehyde and phenylacetic acid. The final product is obtained by crystallization of the oxalate salt.

Scientific Research Applications

1-[3-(benzyloxy)-4-methoxybenzyl]-4-(phenylacetyl)piperazine oxalate has been used in scientific research to study its effects on the central nervous system. One study found that 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(phenylacetyl)piperazine oxalate acts as a dopamine and serotonin releaser, similar to other amphetamine-like compounds. 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(phenylacetyl)piperazine oxalate has also been found to increase the release of norepinephrine in the brain. These effects make 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(phenylacetyl)piperazine oxalate a potential candidate for the treatment of certain neurological disorders.

properties

IUPAC Name

1-[4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazin-1-yl]-2-phenylethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O3.C2H2O4/c1-31-25-13-12-24(18-26(25)32-21-23-10-6-3-7-11-23)20-28-14-16-29(17-15-28)27(30)19-22-8-4-2-5-9-22;3-1(4)2(5)6/h2-13,18H,14-17,19-21H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSPDRONIYCDKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)CC3=CC=CC=C3)OCC4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-[(4-Methoxy-3-phenylmethoxyphenyl)methyl]piperazin-1-yl]-2-phenylethanone;oxalic acid

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